molecular formula C20H16O2 B14800741 2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate

2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate

Cat. No.: B14800741
M. Wt: 288.3 g/mol
InChI Key: VIFMYMZXGUANPZ-BUHFOSPRSA-N
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Description

2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a naphthalene ring and a phenyl group, which are connected through a prop-2-enoate linkage. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate can be achieved through a regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation. This method involves the use of aryl imidates and oxa bicyclic alkenes as starting materials. The reaction conditions typically include the presence of a rhodium catalyst and specific temperature and pressure settings to facilitate the naphthylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its mechanism of action are ongoing, focusing on its binding affinity and specificity towards various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylphenyl (2E)-3-(naphthalen-2-yl)prop-2-enoate
  • 2-methylphenyl (2E)-3-(phenyl)prop-2-enoate
  • 2-methylphenyl (2E)-3-(anthracen-1-yl)prop-2-enoate

Uniqueness

2-methylphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate is unique due to its specific naphthalene substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(2-methylphenyl) (E)-3-naphthalen-1-ylprop-2-enoate

InChI

InChI=1S/C20H16O2/c1-15-7-2-5-12-19(15)22-20(21)14-13-17-10-6-9-16-8-3-4-11-18(16)17/h2-14H,1H3/b14-13+

InChI Key

VIFMYMZXGUANPZ-BUHFOSPRSA-N

Isomeric SMILES

CC1=CC=CC=C1OC(=O)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1OC(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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